Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene and its derivatives are known for their significant applications in medicinal chemistry and material science due to their diverse biological activities .
Preparation Methods
The synthesis of thiophene derivatives, including Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of various reagents and catalysts under specific conditions to achieve the desired product.
Chemical Reactions Analysis
Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide (P4S10) and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities . They are also used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, some thiophene derivatives act as microtubule targeting agents, disrupting cell division and exhibiting potent antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate . These compounds share similar core structures but differ in their functional groups and biological activities, highlighting the unique properties of each derivative.
Properties
Molecular Formula |
C22H27NO5S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H27NO5S/c1-4-28-22(25)19-16-9-7-5-6-8-10-18(16)29-21(19)23-20(24)15-12-11-14(26-2)13-17(15)27-3/h11-13H,4-10H2,1-3H3,(H,23,24) |
InChI Key |
HDNJKYQSEHLMKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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